molecular formula C9H3BF18O3 B1630938 Boric Acid Tris(hexafluoroisopropyl) Ester CAS No. 6919-80-8

Boric Acid Tris(hexafluoroisopropyl) Ester

Cat. No.: B1630938
CAS No.: 6919-80-8
M. Wt: 511.9 g/mol
InChI Key: GCMBIWYUVPAPEG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Boric Acid Tris(hexafluoroisopropyl) Ester is a versatile compound used in organic synthesis . It is often used as a catalyst or reagent in various reactions . The primary targets of this compound are the reactant molecules in the reactions it catalyzes or participates in.

Mode of Action

The compound interacts with its targets by facilitating the formation of new bonds or the breaking of existing ones. This can lead to significant changes in the structure and properties of the target molecules .

Biochemical Pathways

This compound is involved in several biochemical pathways, including the synthesis of fluorinated compounds and the catalysis of olefin polymerization and aromatic compound boronation . These pathways can have various downstream effects, depending on the specific reactions and the molecules involved.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reactions it is involved in. For example, in the synthesis of fluorinated compounds, it can help incorporate fluorine atoms into the target molecules, altering their properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of moisture can lead to its decomposition . Therefore, it is typically stored under an inert gas and in a cool, dry place .

Biochemical Analysis

Biochemical Properties

Boric Acid Tris(hexafluoroisopropyl) Ester plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to form stable complexes with certain enzymes, thereby modulating their catalytic activity. For instance, it can act as an inhibitor for enzymes that require boron as a cofactor, thereby affecting metabolic pathways that depend on these enzymes .

Cellular Effects

This compound has been shown to impact various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it has been observed to affect the expression of certain genes involved in metabolic processes, thereby influencing the overall metabolic state of the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For example, it can inhibit the activity of enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound has been associated with alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and cellular responses. Toxic or adverse effects have been observed at high doses, including disruptions in cellular homeostasis and potential toxicity to certain tissues .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play key roles in these processes. The compound can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in key metabolic pathways. For example, it can inhibit enzymes that are critical for the synthesis of certain metabolites, leading to changes in their levels within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, and it can bind to proteins that facilitate its distribution within the cell. These interactions can affect the localization and accumulation of the compound in different cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is important for its interaction with biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Boric Acid Tris(hexafluoroisopropyl) Ester is typically synthesized by reacting hexafluoroisopropanol with boric acid or boron trichloride . The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:

3C3H2F6OH+B(OH)3B(OC3H2F6)3+3H2O3 \text{C}_3\text{H}_2\text{F}_6\text{OH} + \text{B}(\text{OH})_3 \rightarrow \text{B}(\text{OC}_3\text{H}_2\text{F}_6)_3 + 3 \text{H}_2\text{O} 3C3​H2​F6​OH+B(OH)3​→B(OC3​H2​F6​)3​+3H2​O

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where hexafluoroisopropanol and boric acid are mixed in precise stoichiometric ratios. The reaction is typically conducted at elevated temperatures to facilitate the esterification process . The product is then purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Boric Acid Tris(hexafluoroisopropyl) Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Boric Acid Tris(hexafluoroisopropyl) Ester is unique due to its high fluorine content, which imparts exceptional thermal and chemical stability. This makes it particularly valuable in applications requiring robust and durable materials .

Properties

IUPAC Name

tris(1,1,1,3,3,3-hexafluoropropan-2-yl) borate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BF18O3/c11-4(12,13)1(5(14,15)16)29-10(30-2(6(17,18)19)7(20,21)22)31-3(8(23,24)25)9(26,27)28/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMBIWYUVPAPEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(OC(C(F)(F)F)C(F)(F)F)(OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BF18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6919-80-8
Record name Tris(2H-hexafluoroisopropyl) borate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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